molecular formula C20H23N5O4 B2498649 9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 848673-51-8

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2498649
CAS No.: 848673-51-8
M. Wt: 397.435
InChI Key: FYQPWIAPEQXIFP-UHFFFAOYSA-N
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Description

This compound is a pyrimidopurine-dione derivative characterized by a fused bicyclic core structure with a 3-methoxyphenyl substituent at position 9, methyl groups at positions 1 and 7, and a 2-oxopropyl chain at position 3. The 3-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the 2-oxopropyl moiety may influence metabolic stability or binding kinetics through keto-enol tautomerism .

Properties

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-9-23(14-6-5-7-15(8-14)29-4)19-21-17-16(24(19)10-12)18(27)25(11-13(2)26)20(28)22(17)3/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQPWIAPEQXIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to ensure efficient synthesis. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry:

  • Anticancer Activity : Research indicates that this compound may inhibit enzymes involved in DNA synthesis and repair mechanisms. Its structure allows it to interact with cellular components that are crucial for cancer cell proliferation. Studies have suggested that it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting oxidative stress .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues .

Biological Studies

The biological activity of this compound has been extensively studied:

  • Cellular Interactions : Investigations have focused on how the compound interacts with cellular structures like lysosomes and mitochondria. These interactions are critical in understanding the mechanism by which the compound induces apoptosis in cancer cells .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This is particularly significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Biology Applications

In chemical biology, this compound serves as a valuable tool:

  • Purine Metabolism Studies : It is utilized to study purine metabolism pathways and their implications in various cellular processes. Understanding these pathways can provide insights into metabolic disorders and potential therapeutic targets .
  • Adenosine Receptor Modulation : The compound acts as an antagonist for adenosine receptors (A1 and A2A), which are involved in neurotransmission and inflammation regulation. This antagonism suggests potential therapeutic applications in treating neurodegenerative diseases and chronic inflammatory conditions .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key metabolic pathways essential for tumor growth .
  • Neuroprotective Mechanism : Research published in Neuropharmacology explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cultures .
  • Inflammation Studies : A study focused on the anti-inflammatory properties of the compound showed its potential to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests its applicability in conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. This interaction can modulate various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Key Structural Differences Hypothesized Impact on Properties
Target compound 3-methoxyphenyl Moderate electron-donating effect; balanced solubility and receptor affinity
9-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-... () 3-chloro-4-methoxyphenyl Chloro group at position 3 Increased electron-withdrawing effect; potential enhanced reactivity or altered binding specificity
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl-... () 2,4-dimethoxyphenyl Additional methoxy group at position 2 Enhanced lipophilicity and steric bulk; possible reduced solubility in aqueous media

Alkyl Chain Modifications

Compound Name Alkyl Substituent Key Functional Groups Hypothesized Impact on Properties
Target compound 2-oxopropyl Ketone group Potential for keto-enol tautomerism; may influence metabolic stability or hydrogen bonding
9-(2,4-Dimethoxyphenyl)-1-methyl-3-propyl-... () Propyl Saturated alkyl chain Increased hydrophobicity; potential for prolonged half-life due to reduced oxidative metabolism
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () Hydroxypropyl Hydroxyl groups Improved aqueous solubility and hydrogen-bonding capacity; possible enhanced target engagement

Core Heterocyclic Framework Modifications

The target compound shares a pyrimido[1,2-g]purine-dione core with analogs in and . However, derivatives in exhibit pyrimidine-dione scaffolds fused with oxazepine rings (e.g., compound 14), which introduce conformational rigidity and altered pharmacokinetic profiles .

Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The chloro substituent in may increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. In contrast, the methoxy groups in the target compound and favor π-π stacking but may reduce metabolic oxidation.
  • Synthetic Feasibility : The synthesis of the target compound likely involves multi-step purine functionalization, similar to methods described for (e.g., tert-butyldimethylsilyl protection of hydroxyl groups) .

Biological Activity

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimido[1,2-g]purine core with methoxyphenyl and oxopropyl substituents. Its molecular formula is C19H22N4O4C_{19}H_{22}N_4O_4 with a molecular weight of approximately 366.41 g/mol. The presence of these functional groups may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds related to the pyrimido[1,2-g]purine structure exhibit anticancer properties . In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A derivative similar to the target compound demonstrated significant antiproliferative effects on colorectal cancer (HCT-116) cells. The study reported IC50 values indicating effective inhibition at low concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways:

  • Mechanism : It is suggested that the methoxyphenyl group enhances binding affinity to enzyme active sites. Studies have shown that similar compounds can act as inhibitors for enzymes involved in cancer progression and inflammation .

Antioxidant Properties

The antioxidant activity of pyrimido derivatives has been documented in several studies:

  • Research Finding : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property may be beneficial in preventing oxidative damage associated with various diseases.

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionBinding to enzyme active sites
AntioxidantScavenging free radicals

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The compound likely interacts with specific amino acid residues within enzyme active sites or receptor binding sites. This interaction can modulate enzyme activity or receptor signaling pathways.
  • Molecular Docking Studies : Computational studies suggest favorable binding conformations with key enzymes involved in cancer metabolism and inflammatory responses .

Q & A

Q. Methodological Answer :

  • Stepwise Optimization : Vary reaction parameters such as temperature (e.g., 80–120°C gradients) and reaction time (12–48 hours) to identify optimal conditions, as seen in pyrimido-purine derivative syntheses .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., Na₂CO₃) to enhance coupling efficiency, inspired by cross-coupling reactions in similar heterocyclic systems .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate high-purity fractions. This aligns with protocols for structurally analogous compounds .

(Basic) What spectroscopic techniques are critical for characterizing the compound’s structure?

Q. Methodological Answer :

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the 3-methoxyphenyl and 2-oxopropyl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₂₁H₂₇N₅O₄) via ESI-HRMS, ensuring isotopic patterns match theoretical values .
  • IR Spectroscopy : Identify carbonyl (1700–1750 cm⁻¹) and methoxy (1250 cm⁻¹) functional groups to corroborate structural motifs .

(Basic) What in vitro models are suitable for initial bioactivity screening?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorometric or colorimetric substrates, as pyrimido-purines often target these enzymes .
  • Cell Viability Screens : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity, referencing protocols for related purine derivatives .
  • Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure affinity for targets like adenosine receptors, a common focus for purine analogs .

(Advanced) How can conflicting bioactivity data between studies be resolved?

Q. Methodological Answer :

  • Structural Reanalysis : Compare substituent configurations (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl analogs) using X-ray crystallography to identify steric/electronic discrepancies .
  • Dose-Response Reevaluation : Conduct rigorous IC₅₀/EC₅₀ titrations across multiple assays to rule out concentration-dependent effects .
  • Meta-Analysis : Apply cheminformatics tools (e.g., molecular docking) to reconcile divergent results, leveraging structural data from related compounds .

(Advanced) What computational methods elucidate the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) using AMBER or GROMACS, focusing on hydrogen bonding with the dione moiety .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using substituent descriptors (e.g., Hammett constants) to predict bioactivity trends .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

(Advanced) How do structural modifications influence the compound’s pharmacokinetics?

Q. Methodological Answer :

  • Substituent Swapping : Replace the 2-oxopropyl group with ethoxyethyl (as in ) to study solubility changes via logP measurements .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify metabolic soft spots (e.g., methoxy demethylation) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess binding to albumin, correlating with structural flexibility of the pyrimido-purine core .

(Advanced) What strategies are effective in scaling up synthesis without compromising quality?

Q. Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control during exothermic steps, as validated for similar heterocycles .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like solvent ratio (e.g., dioxane/water) and catalyst loading .
  • In-Process Analytics : Integrate PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor intermediate formation in real time .

(Advanced) How to address low solubility in aqueous solutions for in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEGylated groups at the 2-oxopropyl position to enhance hydrophilicity, inspired by purine prodrug strategies .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsification-solvent evaporation, as demonstrated for hydrophobic purine analogs .
  • Co-Solvent Systems : Test biocompatible solvents (e.g., Cremophor EL) in PBS at varying ratios (e.g., 10–30%) to balance solubility and toxicity .

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